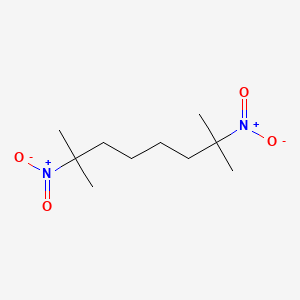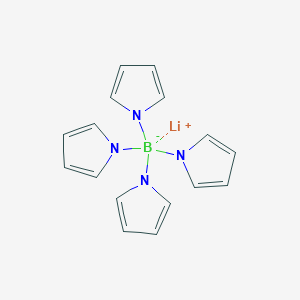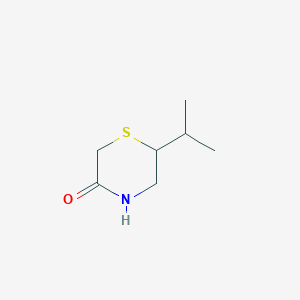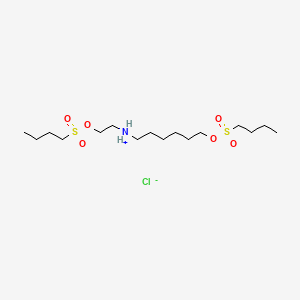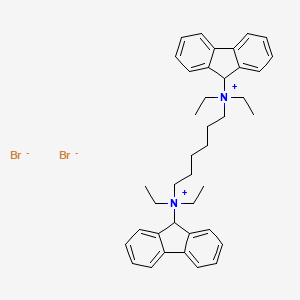
Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide is a chemical compound with the molecular formula C40-H50-N2.2Br and a molecular weight of 718.74 . It is known for its use as a neuromuscular blocking agent in anesthesiology, where it prolongs and potentiates the skeletal muscle relaxing action of suxamethonium during surgery .
Méthodes De Préparation
The synthesis of ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide involves the reaction of hexamethylene diamine with fluoren-9-yldiethyl bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and purification steps to ensure the compound’s purity and efficacy .
Analyse Des Réactions Chimiques
Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with cholinesterases.
Mécanisme D'action
The mechanism of action of ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide involves its binding and blocking activity on plasma cholinesterases. This inhibition prevents the breakdown of acetylcholine, leading to prolonged muscle relaxation. The compound targets cholinesterase enzymes, which are crucial for the regulation of neurotransmitter activity in the nervous system .
Comparaison Avec Des Composés Similaires
Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide can be compared with other neuromuscular blocking agents such as:
Hexafluronium bromide: Similar in structure and function, used for muscle relaxation during surgery.
Suxamethonium: Another neuromuscular blocking agent, but with a shorter duration of action.
Pancuronium bromide: Used for longer-lasting muscle relaxation in surgical procedures. The uniqueness of this compound lies in its specific binding affinity and prolonged action compared to other similar compounds.
Propriétés
Numéro CAS |
63982-12-7 |
|---|---|
Formule moléculaire |
C40H50Br2N2 |
Poids moléculaire |
718.6 g/mol |
Nom IUPAC |
6-[diethyl(9H-fluoren-9-yl)azaniumyl]hexyl-diethyl-(9H-fluoren-9-yl)azanium;dibromide |
InChI |
InChI=1S/C40H50N2.2BrH/c1-5-41(6-2,39-35-25-15-11-21-31(35)32-22-12-16-26-36(32)39)29-19-9-10-20-30-42(7-3,8-4)40-37-27-17-13-23-33(37)34-24-14-18-28-38(34)40;;/h11-18,21-28,39-40H,5-10,19-20,29-30H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
IHXOCADAVBSZJN-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](CC)(CCCCCC[N+](CC)(CC)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


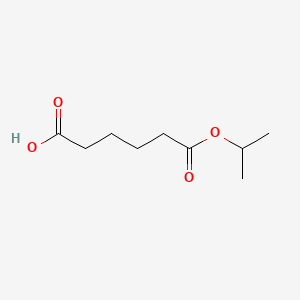
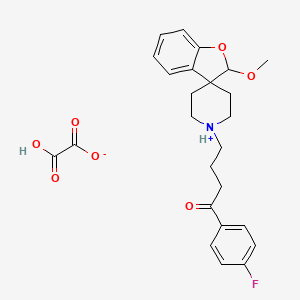

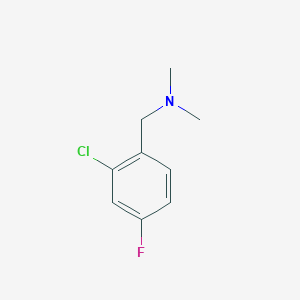

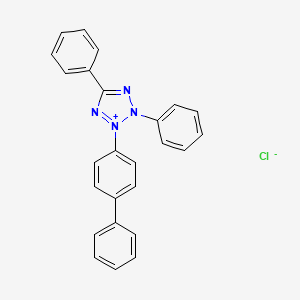
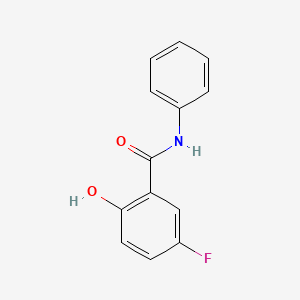
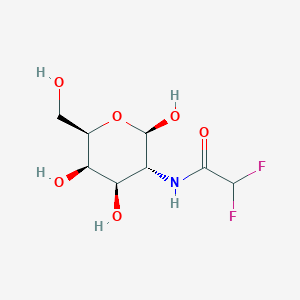
![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)
